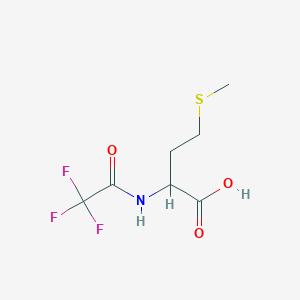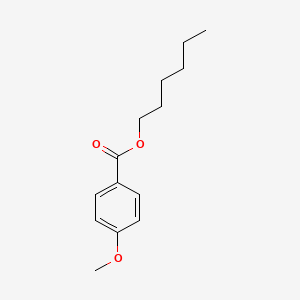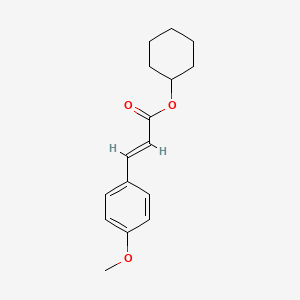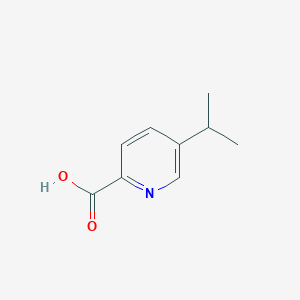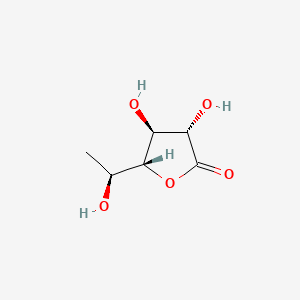
L-fucono-1,4-lactone
Descripción general
Descripción
L-fucono-1,4-lactone, also known as 6-Deoxy-L-galactonic acid γ-lactone or L-Fuconic acid γ-lactone, is a bioactive compound extensively utilized in the biomedical sector . It has an empirical formula of C6H10O5 and a molecular weight of 162.14 . It is a metabolite in the fructose and mannose metabolism .
Synthesis Analysis
The synthesis of L-fucono-1,4-lactone involves a member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans . This enzyme hydrolyzes a series of sugar lactones, including L-fucono-1,4-lactone .Molecular Structure Analysis
The molecular structure of L-fucono-1,4-lactone is represented by the SMILES string: OC@HC)O1)C@HC1=O . The InChI key for L-fucono-1,4-lactone is VASLEPDZAKCNJX-MEFNJWCVSA-N .Chemical Reactions Analysis
The highest activity for L-fucono-1,4-lactone was shown with a k (cat) value of 140 s (-1) and a k (cat)/K (m) value of 1.0 × 10 (5) M (-1) s (-1) at pH 8.3 . The enzymatic product of an adjacent L-fucose dehydrogenase, BmulJ_04919, was shown to be L-fucono-1,5-lactone via nuclear magnetic resonance spectroscopy .Physical And Chemical Properties Analysis
L-fucono-1,4-lactone is a powder with an optical activity of [α]/D +78±3°, c = 2 in H2O . It is suitable for H-NMR and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis and Structure
L-fucono-1,4-lactone has been studied for its role in enzymatic hydrolysis. A specific enzyme from the amidohydrolase superfamily, identified in Burkholderia multivorans, demonstrates high activity towards L-fucono-1,4-lactone, among other sugar lactones. This enzyme, BmulJ_04915, does not require divalent cations for catalytic activity and is unique in its ability to catalyze the hydrolysis of L-fucono-1,4-lactone (Hobbs et al., 2013).
Isolation and Characterization from Rabbit Liver
L-fucose dehydrogenase, an enzyme that processes L-fucose into L-fucono-lactone and L-fuconic acid, has been isolated and characterized from rabbit liver. This study provides insights into the enzyme's optimal pH, isoelectric point, and substrate specificity, which includes L-fucose and D-arabinose (Endo & Hiyama, 1979).
Synthesis and Potential Inhibition
Research has been conducted on the synthesis of derivatives from L-fucono-1,5-lactone, a closely related compound to L-fucono-1,4-lactone, for potential inhibition applications in biological processes. This includes the design and synthesis of trisubstrate analogues for specific enzymes (Heskamp et al., 1995).
Metabolic Pathways
The metabolism of L-fucose in organisms has been explored, with L-fucono-1,4-lactone being a significant intermediate in these pathways. Studies have detailed the oxidation of sugars to lactones, highlighting the role of L-fucono-1,4-lactone in metabolic processes (Dahms & Anderson, 1972).
Direcciones Futuras
L-fucono-1,4-lactone holds immense potential for addressing diverse ailments associated with oxidative stress and inflammation . Recent studies have revealed that the carbon flux in L-fucono-1,4-lactone metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucono-1,4-lactone metabolism . The large amounts of short-chain fatty acids produced during microbial L-fucono-1,4-lactone metabolism are used by epithelial cells to recover most of the energy used up during L-fucono-1,4-lactone synthesis . This provides insight into the role of fucosylated HMOs in influencing host- and microbe-microbe interactions within the infant gut microbiome .
Propiedades
IUPAC Name |
(3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEPDZAKCNJX-NEEWWZBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284669 | |
| Record name | L-Galactonic acid, 6-deoxy-, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-fucono-1,4-lactone | |
CAS RN |
24286-28-0 | |
| Record name | L-Galactonic acid, 6-deoxy-, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24286-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxy-L-galactonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024286280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Galactonic acid, 6-deoxy-, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-deoxy-L-galactonolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



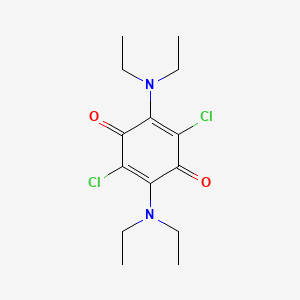
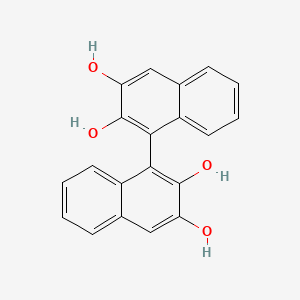
![N-[chloro-(4-chlorophenoxy)phosphoryl]aniline](/img/structure/B1619294.png)



![2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1619299.png)
